![molecular formula C8H3BrF3NO B1448330 5-Brom-3-(Trifluormethyl)benzo[d]isoxazol CAS No. 1260790-58-6](/img/structure/B1448330.png)

5-Brom-3-(Trifluormethyl)benzo[d]isoxazol

Übersicht

Beschreibung

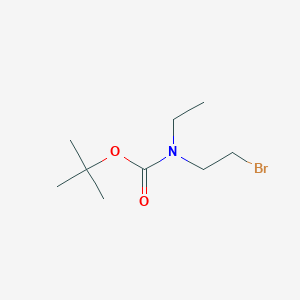

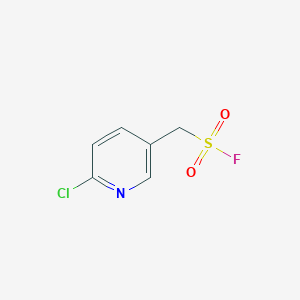

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a chemical compound with the molecular formula C8H3BrF3NO . It has a molecular weight of 266.01 . It is a member of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This protocol has been extended to the synthesis of perfluoroalkylated isoxazoles .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole consists of a benzene ring fused with an isoxazole ring. The isoxazole ring carries a bromine atom at the 5-position and a trifluoromethyl group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole are not detailed in the search results, isoxazoles in general have been found to participate in a variety of reactions. For instance, they can undergo denitrogenative cyclization with trifluoroacetic anhydride .Physical And Chemical Properties Analysis

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a colorless liquid .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Isoxazolderivate, einschließlich 5-Brom-3-(Trifluormethyl)benzo[d]isoxazol, wurden auf ihre potenziellen Antitumoreigenschaften untersucht. Sie können als Inhibitoren verschiedener Krebszelllinien wirken und möglicherweise zur Entwicklung neuer Chemotherapeutika führen. Die Trifluormethylgruppe insbesondere ist dafür bekannt, die biologische Aktivität von Pharmakophoren zu verbessern, indem sie ihre Lipophilie erhöht und somit ihre Fähigkeit zur Penetration von Zellmembranen .

Antimikrobielle und antibakterielle Eigenschaften

Der Isoxazolring ist ein häufiges Merkmal in vielen Medikamenten mit antimikrobieller und antibakterieller Wirksamkeit. This compound könnte als Gerüst für die Entwicklung neuer Antibiotika dienen, insbesondere angesichts der zunehmenden Antibiotikaresistenz. Seine strukturellen Merkmale können die Synthese der bakteriellen Zellwand oder die Proteinproduktion stören .

Entzündungshemmende Anwendungen

Isoxazolverbindungen sind dafür bekannt, entzündungshemmende Wirkungen zu zeigen. Daher kann This compound bei der Synthese von nichtsteroidalen Antirheumatika (NSAR) verwendet werden. Diese Medikamente könnten helfen, Erkrankungen wie Arthritis zu behandeln, bei denen Entzündungen ein Hauptanliegen sind .

Neuroprotektive Wirkungen

Einige Isoxazolderivate haben neuroprotektive Wirkungen gezeigt, was darauf hindeutet, dass This compound bei der Behandlung neurodegenerativer Erkrankungen wertvoll sein könnte. Es könnte Neuronen vor oxidativem Stress und Apoptose schützen, die häufige Wege zum neuronalen Zelltod sind .

Antioxidatives Potenzial

Der Isoxazolrest ist mit antioxidativen Eigenschaften verbunden, was bedeutet, dass This compound bei der Entwicklung von Medikamenten verwendet werden könnte, die Zellen vor oxidativem Schaden schützen. Dies ist besonders nützlich bei chronischen Erkrankungen, bei denen oxidativer Stress eine bedeutende Rolle spielt .

Enzyminhibition

Isoxazolderivate können als Enzyminhibitoren wirken und spezifische Enzyme angreifen, die an Krankheitsprozessen beteiligt sind. This compound könnte so konzipiert sein, dass es Enzyme wie COX-2, die an Schmerzen und Entzündungen beteiligt sind, oder HDAC, die Ziele für die Krebstherapie sind, inhibiert .

Zukünftige Richtungen

Isoxazole derivatives, including 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole, have significant potential in drug discovery due to their wide range of biological activities . Therefore, the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent research are of prime importance .

Eigenschaften

IUPAC Name |

5-bromo-3-(trifluoromethyl)-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-4-1-2-6-5(3-4)7(13-14-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFRAFMNVAYGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NO2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-Butyl 8-methyl 5-(2-tert-butoxy-2-oxoethyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B1448248.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)

![2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1448261.png)

![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)

![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)

![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)